molecular formula C29H29NO6 B265586 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No. B265586
M. Wt: 487.5 g/mol
InChI Key: WDXVCBLCYYMPHY-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one, also known as MMPIP, is a small molecule that has been extensively studied for its potential therapeutic applications. MMPIP belongs to the class of compounds known as pyrrolones, which have been shown to exhibit a wide range of biological activities.

Scientific Research Applications

3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been studied extensively for its potential therapeutic applications, particularly in the field of neuroscience. 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to be a selective antagonist of the metabotropic glutamate receptor subtype 7 (mGluR7), which is involved in the regulation of synaptic transmission and plasticity. 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have potential therapeutic applications in the treatment of anxiety, depression, and addiction.

Mechanism of Action

3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one acts as a selective antagonist of the mGluR7 receptor, which is a G protein-coupled receptor that is involved in the regulation of synaptic transmission and plasticity. By blocking the activity of this receptor, 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have a range of biochemical and physiological effects, particularly in the central nervous system. 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to modulate the release of neurotransmitters such as glutamate and GABA, which are involved in the regulation of mood and behavior. 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one has also been shown to have potential neuroprotective effects, particularly in the context of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high selectivity for the mGluR7 receptor, which allows for precise modulation of this receptor's activity. However, one of the main limitations of using 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low potency, which may require high concentrations of the compound to achieve the desired effects.

Future Directions

There are several potential future directions for research on 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one. One area of research could focus on the development of more potent analogs of 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one that could be used at lower concentrations. Another area of research could focus on the potential therapeutic applications of 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one in the treatment of neurodegenerative diseases such as Alzheimer's disease. Finally, research could also focus on the potential use of 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one as a tool for studying the role of the mGluR7 receptor in various physiological and pathological processes.

Synthesis Methods

The synthesis of 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that begins with the reaction of 4-methoxy-3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-phenoxyaniline to form the amide intermediate. The amide intermediate is then reacted with 3-methoxypropylamine and 2,4-pentanedione to form the final product, 3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one.

properties

Product Name

3-hydroxy-4-[(4-methoxy-3-methylphenyl)carbonyl]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one

Molecular Formula

C29H29NO6

Molecular Weight

487.5 g/mol

IUPAC Name

(4Z)-4-[hydroxy-(4-methoxy-3-methylphenyl)methylidene]-1-(3-methoxypropyl)-5-(3-phenoxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H29NO6/c1-19-17-21(13-14-24(19)35-3)27(31)25-26(30(15-8-16-34-2)29(33)28(25)32)20-9-7-12-23(18-20)36-22-10-5-4-6-11-22/h4-7,9-14,17-18,26,31H,8,15-16H2,1-3H3/b27-25-

InChI Key

WDXVCBLCYYMPHY-RFBIWTDZSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)/C(=C/2\C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)/O)OC

SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)O)OC

Canonical SMILES

CC1=C(C=CC(=C1)C(=C2C(N(C(=O)C2=O)CCCOC)C3=CC(=CC=C3)OC4=CC=CC=C4)O)OC

Origin of Product

United States

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